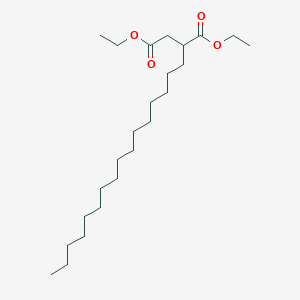
Diethyl 2-hexadecylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-hexadecylbutanedioate is an organic compound that belongs to the class of esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-hexadecylbutanedioate can be synthesized through the esterification of 2-hexadecylbutanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-hexadecylbutanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-hexadecylbutanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and ethanol, typically in the presence of a catalyst like sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Sodium methoxide in methanol.
Major Products Formed
Hydrolysis: 2-Hexadecylbutanedioic acid and ethanol.
Reduction: 2-Hexadecylbutanediol.
Transesterification: A different ester and ethanol.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-hexadecylbutanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of diethyl 2-hexadecylbutanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport across biological membranes. The long alkyl chain of the compound allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A similar ester with a shorter alkyl chain, commonly used in organic synthesis.
Diethyl succinate: Another ester with a shorter chain, used as a flavoring agent and in the synthesis of pharmaceuticals.
Diethyl phthalate: An ester used as a plasticizer in various industrial applications.
Uniqueness
Diethyl 2-hexadecylbutanedioate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity, making it suitable for applications that require interaction with lipid environments, such as in drug delivery and polymer formulations.
Eigenschaften
CAS-Nummer |
83826-15-7 |
|---|---|
Molekularformel |
C24H46O4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
diethyl 2-hexadecylbutanedioate |
InChI |
InChI=1S/C24H46O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)28-6-3)21-23(25)27-5-2/h22H,4-21H2,1-3H3 |
InChI-Schlüssel |
CXAHCVRZFSIOIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)

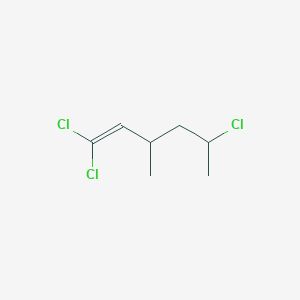
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
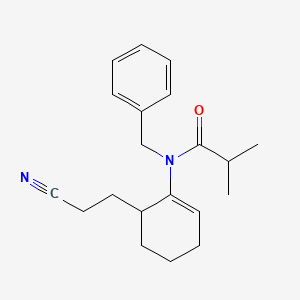
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

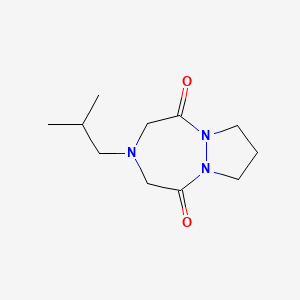
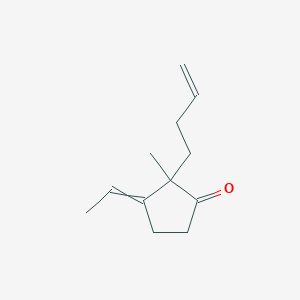

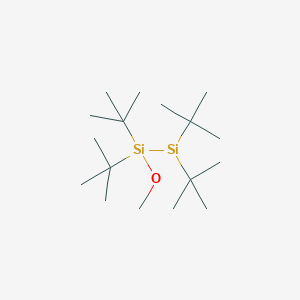
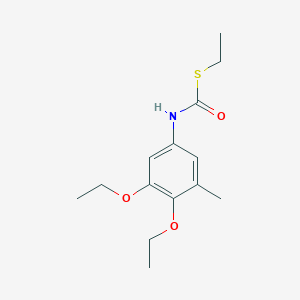
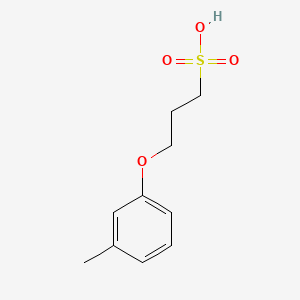
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
